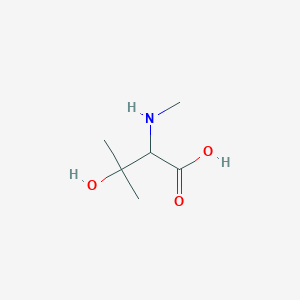

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a methylamino group attached to a butyric acid backbone . It is used in various biochemical and pharmaceutical applications due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid typically involves the reaction of 3-hydroxy-3-methylbutyric acid with methylamine under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid involves its interaction with specific molecular targets and pathways . The hydroxyl and methylamino groups play a crucial role in its reactivity and binding affinity . The compound can modulate enzymatic activity and influence metabolic processes through its interactions with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-2-methylbutyric Acid: Similar structure but lacks the methylamino group.

2-Hydroxy-3-methylbutanoic Acid: A structural isomer with different functional group positioning.

Uniqueness

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is unique due to the presence of both hydroxyl and methylamino groups on the same carbon atom, which imparts distinct chemical properties and reactivity . This makes it a valuable compound in various research and industrial applications .

Activité Biologique

3-Hydroxy-3-methyl-2-(methylamino)butyric acid, commonly known as sarcosine, is a naturally occurring amino acid derivative of glycine. It has garnered attention in recent years due to its involvement in various biological processes and potential therapeutic applications. This article explores the biological activity of sarcosine, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Sarcosine acts primarily as an endogenous inhibitor of the glycine transporter 1 (GlyT1) , which is crucial for regulating glycine levels in the brain. By inhibiting GlyT1, sarcosine enhances the action of glycine at the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. This mechanism suggests potential applications in treating psychiatric disorders, particularly schizophrenia, where NMDA receptor dysfunction is implicated .

Effects on Mental Health

Research indicates that sarcosine may exhibit antipsychotic properties , potentially improving symptoms associated with schizophrenia. A study demonstrated that supplementation with sarcosine led to significant reductions in negative symptoms of schizophrenia when used alongside conventional antipsychotic medications . Furthermore, sarcosine has been proposed as a novel treatment for depression due to its ability to modulate NMDA receptor activity .

Neuroprotective Properties

Sarcosine's neuroprotective effects have also been investigated. It has been shown to reduce oxidative stress and inflammation in neuronal cells, contributing to its potential role in neurodegenerative diseases. For instance, studies suggest that sarcosine can mitigate cell death in models of Alzheimer's disease by modulating pathways involved in apoptosis and neuroinflammation .

Clinical Trials

Several clinical trials have explored the efficacy of sarcosine in treating schizophrenia. One notable trial involved a double-blind placebo-controlled study where participants received either sarcosine or a placebo for a specified duration. The results indicated that those receiving sarcosine experienced a greater reduction in overall symptom severity compared to the placebo group .

Comparative Studies

A comparative study evaluated the effects of sarcosine against other glycine modulators. The findings revealed that while all compounds improved cognitive function in animal models, sarcosine exhibited superior efficacy due to its dual action on both glycine receptors and transporters .

Table: Summary of Key Studies on Sarcosine

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | Schizophrenia patients | Sarcosine vs Placebo | Significant reduction in negative symptoms |

| Comparative Study | Animal Models | Sarcosine vs Glycine Modulators | Superior cognitive enhancement observed |

| Mechanistic Study | Neuronal Cells | Sarcosine Treatment | Reduced oxidative stress and inflammation |

Safety and Side Effects

While generally considered safe, high doses of sarcosine may lead to mild gastrointestinal disturbances. Long-term safety data are still limited; thus, caution is advised when considering high-dose supplementation .

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-2-(methylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDFZKXSWRGNGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.